8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a purine derivative known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a heptylsulfanyl group, a methyl group, and a phenylpropyl group attached to the purine core. It has been studied for its biochemical and physiological effects, particularly in the context of neuroprotection and anti-tumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of heptylthiol and the subsequent removal of the bromine atom. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the attached functional groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core or the attached side chains.
Scientific Research Applications
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of purine derivatives and the effects of different substituents on chemical behavior.
Biology: The compound’s ability to modulate biochemical pathways makes it a valuable tool for investigating cellular processes and signaling mechanisms.
Medicine: Its potential neuroprotective and anti-tumor effects have been studied in the context of developing new therapeutic agents for neurodegenerative diseases and cancer.
Industry: The compound’s unique properties may find applications in the development of novel materials or as intermediates in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its role as an adenosine A2A receptor antagonist. By blocking this receptor, the compound can increase dopamine release in the brain, which is thought to contribute to its neuroprotective and anti-tumor effects. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells by modulating oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hexylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione: This compound is similar in structure but has a hexyl group instead of a heptyl group.
8-Heptylsulfanyl-3-methyl-7-phenethylpurine-2,6-dione: This compound has a phenethyl group instead of a phenylpropyl group.
8-Heptylsulfanyl-3-methyl-7-propylpurine-2,6-dione: This compound has a propyl group instead of a phenylpropyl group.
Uniqueness
The uniqueness of 8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione lies in its specific combination of substituents, which confer distinct biochemical and physiological properties. Its ability to act as an adenosine A2A receptor antagonist and its potential therapeutic applications in neuroprotection and cancer treatment set it apart from other similar compounds.
Properties
CAS No. |
316361-27-0 |
---|---|
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.57 |
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-10-16-29-22-23-19-18(20(27)24-21(28)25(19)2)26(22)15-11-14-17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3,(H,24,27,28) |
InChI Key |
NONMQNHUDCSIAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
solubility |
not available |
Origin of Product |
United States |
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